molecular formula C8H6BrNO B1281344 5-Bromo-3-methylbenzo[d]isoxazole CAS No. 66033-76-9

5-Bromo-3-methylbenzo[d]isoxazole

Cat. No. B1281344
CAS RN: 66033-76-9
M. Wt: 212.04 g/mol
InChI Key: ITZVIXFFWVROPH-UHFFFAOYSA-N
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Description

5-Bromo-3-methylbenzo[d]isoxazole is a chemical compound that belongs to the class of isoxazoles, which are heteroaromatic compounds with a five-membered ring containing one oxygen and one nitrogen atom. The presence of a bromine atom and a methyl group on the benzene ring of the isoxazole structure can significantly influence its chemical and physical properties, as well as its potential applications in various fields such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of isoxazole derivatives, including those with bromine substituents, can be achieved through various methods. One approach involves the 1,3-dipolar cycloaddition of nitrile oxides with bromoalkenes to construct disubstituted isoxazoles, which can further undergo aromatization to yield the desired isoxazole compounds . Additionally, the introduction of a bromine atom into the isoxazole ring can be accomplished through bromination reactions, as demonstrated in the synthesis of 3-aryl-5-bromomethyl-isoxazole-4-carboxylate, which serves as a precursor for other isoxazole-fused heterocycles . Moreover, the synthesis of 5-(tributylstannyl)isoxazoles and their subsequent functionalization through iodination and palladium-catalyzed reactions has been reported, indicating the versatility of isoxazole derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be influenced by the nature and position of substituents on the ring. For instance, the tautomerism of heteroaromatic compounds like isoxazoles can be studied using infra-red and ultra-violet spectroscopy, revealing the existence of different tautomeric forms depending on the solvent polarity . The crystal structures of related compounds, such as lanthanide complexes with bromo-substituted benzoic acids, can provide insights into the structural characteristics of brominated aromatic systems, including hydrogen bonding and π-π stacking interactions .

Chemical Reactions Analysis

Isoxazole derivatives can participate in a variety of chemical reactions, which can be utilized to further modify their structure or to synthesize complex heterocyclic compounds. For example, the palladium-catalyzed cross-coupling reactions of stannylisoxazoles can lead to the formation of quinolinones, demonstrating the potential of isoxazole derivatives in constructing pharmacologically relevant structures . The bromination of isoxazole carboxylates and their subsequent use as substrates for the synthesis of other heterocycles further exemplifies the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-3-methylbenzo[d]isoxazole and related compounds can be deduced from their molecular structure and the nature of their substituents. The presence of a bromine atom can affect the compound's reactivity, boiling point, and density. The basicity and acidity of isoxazole derivatives can be compared to other heterocyclic compounds and carboxylic acids, respectively, as indicated by their recorded basicities and the strength of isoxazol-5-ones as acids . The luminescence and thermal properties of bromo-substituted aromatic compounds can also be of interest, as seen in the study of lanthanide complexes with bromo-substituted benzoic acids .

Scientific Research Applications

Synthesis and Biological Activity

5-Bromo-3-methylbenzo[d]isoxazole and its derivatives are synthesized for various biological activities. A study highlighted the preparation of 3-Aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives and their screening for antitubercular and antimicrobial activities, suggesting potential applications in medical research and drug development (Popat et al., 2004).

Biomedical Applications

Research on isoxazole derivatives, including 5-Bromo-3-methylbenzo[d]isoxazole, indicates their potential in biomedical applications. For example, certain derivatives have been explored for their ability to regulate inflammatory diseases, as evidenced by docking studies (Ryzhkova et al., 2020).

Chemical Properties and Tautomerism

The study of isoxazoles, including compounds related to 5-Bromo-3-methylbenzo[d]isoxazole, also focuses on their chemical properties, such as tautomerism. Research has shown that certain isoxazole derivatives exist as mixtures of different forms, influencing their chemical behavior and potential applications (Boulton & Katritzky, 1961).

Synthesis of Isoxazole-Fused Heterocycles

5-Bromo-3-methylbenzo[d]isoxazole derivatives have been utilized in the synthesis of isoxazole-fused heterocycles. This indicates their role as precursors in the synthesis of complex organic compounds with potential applications in pharmaceuticals and material science (Roy et al., 2004).

Drug Development

Some derivatives of 5-Bromo-3-methylbenzo[d]isoxazole have been investigated in the context of drug development. For instance, research into pharmacologically active benzo[b]thiophen derivatives, which include 5-bromo derivatives, explores their potential in creating new therapeutic agents (Chapman et al., 1971).

Safety And Hazards

The compound is classified under GHS07 and has a hazard statement of H302 . It also has hazard classifications of Acute Tox. 4 Oral, Eye Dam. 1, and Skin Irrit. 2 .

Future Directions

While the future directions for 5-Bromo-3-methylbenzo[d]isoxazole are not explicitly mentioned in the search results, it’s worth noting that there is a growing interest in developing eco-friendly synthetic strategies for isoxazoles due to their significance in drug discovery .

properties

IUPAC Name

5-bromo-3-methyl-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZVIXFFWVROPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20497019
Record name 5-Bromo-3-methyl-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-methylbenzo[d]isoxazole

CAS RN

66033-76-9
Record name 5-Bromo-3-methyl-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of triphenylphosphine (6.8 g, 26.1 mmol) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (3.9 g, 26.1 mmol) in CH2Cl2 (50 mL) was added (E)-1-(5-bromo-2-hydroxyphenyl)ethanone oxime (11) (5.0 g, 21.73 mmol) in small portions over a period of 15 min. The mixture was stirred for additional 10 min at room temperature and then the solvent was removed under reduced pressure. The residue was purified by flash column chromatography (silica gel, eluting with 5% ethyl acetate and hexanes) to give the title compound (12) (3.0 g, 65%) as a brown solid. 1H NMR (CDCl3, 400 MHz) δ 7.79 (s, 1H), 7.40 (dd, J=8.4, 1.6 Hz, 1H), 7.35 (d, J=8.4 Hz, 1H), 2.64 (s, 3H); MS (ESI, M+H+) C8H7BrNO, calcd. 212.0. found 212.0, 214.0.
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
2
Citations
I Haym, THV Huynh, SW Hansen… - …, 2016 - Wiley Online Library
Although the selective excitatory amino acid transporter subtype 1 (EAAT1) inhibitor UCPH‐101 has become a standard pharmacological tool compound for in vitro and ex vivo studies …
Χ Φιλίππου - 2021 - nemertes.library.upatras.gr
Η τεχνολογία των οπτικών μοριακών αισθητήρων αποτελεί μία απ’τις περισσότερο χρησιμοποιούμενες τεχνικές στον κλάδο του bioimaging, λόγω της υψηλής ευαισθησίας και ευκολίας ως …
Number of citations: 0 nemertes.library.upatras.gr

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